molecular formula C22H20N2O2 B5748049 cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone

cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone

Cat. No. B5748049
M. Wt: 344.4 g/mol
InChI Key: LJXHMBPXLAVQDD-UHFFFAOYSA-N
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Description

Cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone is a synthetic compound that belongs to the class of indole-based cyclopropyl ketones. This compound has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry.

Mechanism of Action

The mechanism of action of cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and II, and histone deacetylases. Additionally, it has been suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has also been shown to possess anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone in lab experiments is its potent anti-tumor activity against various cancer cell lines. This makes it a promising candidate for drug development and medicinal chemistry. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.

Future Directions

There are several future directions for the research on cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone. Firstly, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Moreover, additional research is needed to explore its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. Additionally, the development of more efficient and scalable synthesis methods for this compound may increase its availability and accessibility for researchers. Finally, the exploration of structure-activity relationships and the design of novel analogs may lead to the development of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid with cyclopropyl ketone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an acid to obtain the final compound. This synthesis method has been reported in the literature with a high yield and purity of the product.

Scientific Research Applications

Cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone has been extensively studied for its potential applications in drug development and medicinal chemistry. It has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Moreover, it has also been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial activities.

properties

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21(24-12-11-15-5-1-3-7-19(15)24)14-23-13-18(22(26)16-9-10-16)17-6-2-4-8-20(17)23/h1-8,13,16H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXHMBPXLAVQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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